molecular formula C10H22N2O2 B566269 Tert-butyl 3-aminopropyl(ethyl)carbamate CAS No. 273409-54-4

Tert-butyl 3-aminopropyl(ethyl)carbamate

Cat. No.: B566269
CAS No.: 273409-54-4
M. Wt: 202.298
InChI Key: XTXALSUCHITFRO-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminopropyl(ethyl)carbamate: is a chemical compound with the molecular formula C10H22N2O2 and a molecular weight of 202.3 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Tert-butyl 3-aminopropyl(ethyl)carbamate is primarily used as a reactant in the preparation of pyrimidin-2-one derivatives . These derivatives are known to inhibit CSBP/RK/p38 kinases . The p38 kinases are a class of mitogen-activated protein kinases (MAPK) that are responsive to stress stimuli and are involved in cellular processes such as inflammation and cell differentiation .

Mode of Action

Given its use in the synthesis of pyrimidin-2-one derivatives, it can be inferred that it may interact with its targets (such as csbp/rk/p38 kinases) through the formation of these derivatives .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in the synthesis of pyrimidin-2-one derivatives and their subsequent inhibition of CSBP/RK/p38 kinases . The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation .

Pharmacokinetics

Its solubility in dichloromethane and methanol suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would be primarily observed in its role as a reactant in the synthesis of pyrimidin-2-one derivatives . These derivatives, as inhibitors of CSBP/RK/p38 kinases, could potentially influence cellular processes such as inflammation and cell differentiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its physical state can change from solid to liquid depending on the temperature . Furthermore, its safety profile indicates that it should be stored under nitrogen, protected from light, and at a temperature of 4°C , suggesting that these conditions are optimal for maintaining its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminopropyl(ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropan-1-amine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-aminopropyl(ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbamates, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 3-aminopropyl(ethyl)carbamate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-aminopropyl(ethyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions under mild conditions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXALSUCHITFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652762
Record name tert-Butyl (3-aminopropyl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273409-54-4
Record name tert-Butyl (3-aminopropyl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-aminopropyl(ethyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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